(2-Methoxyphenyl)(1-pentyl-1H-indole-3-yl)methanone
Overview
Description
“(2-Methoxyphenyl)(1-pentyl-1H-indole-3-yl)methanone” is a synthetic compound with the molecular formula C21H23NO2 . It is also known by several synonyms such as RCS-4 2-methoxy isomer, RCS-2, and KSN77ZL0GD . The compound has a molecular weight of 321.4 g/mol .
Molecular Structure Analysis
The compound has a complex molecular structure. The IUPAC name for this compound is (2-methoxyphenyl)- (1-pentylindol-3-yl)methanone . The InChI string and the Canonical SMILES for this compound are also available .
Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 5, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has seven rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 321.172878976 g/mol . The topological polar surface area of the compound is 31.2 Ų . The compound has 24 heavy atoms .
Scientific Research Applications
Identification and Quantification : The compound was identified as an adulterant in herbal products obtained via the Internet. It is a positional isomer of another compound, RCS-4, and has been found alongside other cannabinoid receptor agonists in commercial products (Nakajima et al., 2011). Another study also identified it as a benzoylindole in various illegal products (Nakajima et al., 2011).
Cannabimimetic Effects : Research has explored the genotoxic properties of this compound, particularly in relation to its DNA-damaging effects in various human cell lines. The compound induced micronuclei, a sign of chromosomal aberrations, but did not cause oxidative damage to DNA bases (Ferk et al., 2016).
Presence in Illegal Products : The compound has been found as an adulterant in a range of illegal products, including those sold as 'herbal' items. Its concentration varied significantly among different products (Uchiyama et al., 2010).
Structural Elucidation : Studies have focused on the structural and spectral elucidation of this compound and related substances, providing detailed analytical data to aid in its detection and identification (Denooz et al., 2013).
Pharmacokinetics and Metabolism : The compound's pharmacokinetics and metabolism were studied in pigs, offering insights that could inform our understanding of its behavior in humans. This study focused on the distribution of the compound and related substances in various tissues and fluids (Schaefer et al., 2017).
properties
IUPAC Name |
(2-methoxyphenyl)-(1-pentylindol-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-3-4-9-14-22-15-18(16-10-5-7-12-19(16)22)21(23)17-11-6-8-13-20(17)24-2/h5-8,10-13,15H,3-4,9,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRFLQZVMFTRAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342665 | |
Record name | (2-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801342665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)(1-pentyl-1H-indole-3-yl)methanone | |
CAS RN |
1345966-76-8 | |
Record name | RCS-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345966768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801342665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RCS-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSN77ZL0GD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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